Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with methyl 2-(methylthio)acetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. In the context of cancer research, it is believed to inhibit certain enzymes involved in cell proliferation and survival pathways. The compound may bind to the active site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
- 2-Methylthio-3-substituted quinazolines
- 2-Phenyl-3-substituted quinazolines
- 2,3-Disubstituted quinazolines
Comparison: Methyl 2-(methylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. Its methylthio group, in particular, plays a crucial role in its interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-methylsulfanyl-4-oxo-3H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)6-3-4-7-8(5-6)12-11(17-2)13-9(7)14/h3-5H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYGLBHFMAKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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